![molecular formula C19H19N3O4 B7466050 N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as HMB, and it has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of HMB is not fully understood. However, studies have suggested that HMB may exert its therapeutic effects by modulating various cellular signaling pathways. For example, HMB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
HMB has been found to have various biochemical and physiological effects. For example, HMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, HMB has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, HMB has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using HMB in lab experiments is its potential therapeutic applications in various fields of research. Additionally, HMB is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using HMB in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on HMB. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of HMB and its potential therapeutic applications in other fields of research, such as cardiovascular disease and diabetes. Furthermore, future studies should focus on improving the bioavailability and efficacy of HMB by developing novel drug delivery systems.
Synthesis Methods
The synthesis of HMB involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyphenylhydrazine to form 4-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with 4-chlorobutyryl chloride to form HMB.
Scientific Research Applications
HMB has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Several studies have reported that HMB exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, HMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, HMB has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-11-5-13(6-12-16)19-21-18(26-22-19)4-2-3-17(24)20-14-7-9-15(23)10-8-14/h5-12,23H,2-4H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIJIORLWNIBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
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